Magnesium ATP

Catalog No.
S576700
CAS No.
1476-84-2
M.F
C10H16MgN5O13P3
M. Wt
531.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium ATP

CAS Number

1476-84-2

Product Name

Magnesium ATP

IUPAC Name

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H16MgN5O13P3

Molecular Weight

531.49 g/mol

InChI

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1

InChI Key

KLHMIKHPGKEVJX-MCDZGGTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]

Synonyms

Adenosine Triphosphate, Adenosine Triphosphate, Calcium Salt, Adenosine Triphosphate, Chromium Ammonium Salt, Adenosine Triphosphate, Chromium Salt, Adenosine Triphosphate, Magnesium Chloride, Adenosine Triphosphate, Magnesium Salt, Adenosine Triphosphate, Manganese Salt, Adenylpyrophosphate, ATP, ATP MgCl2, ATP-MgCl2, Atriphos, CaATP, Chromium Adenosine Triphosphate, Cr(H2O)4 ATP, CrATP, Magnesium Adenosine Triphosphate, Manganese Adenosine Triphosphate, MgATP, MnATP, Striadyne

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg]

The exact mass of the compound Magnesium ATP is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium ATP (MgATP) is the pre-formed, stoichiometric magnesium salt of adenosine 5'-triphosphate. As the biologically active form of ATP utilized by nearly all ATPases and kinases, it is a critical reagent in biochemical assays, electrophysiology, and structural biology [1]. Procuring the pre-formed magnesium salt, rather than the free acid or sodium salt, ensures exact 1:1 metal-to-ligand stoichiometry, enhanced solid-state stability, and the elimination of unwanted monovalent cations [2]. This makes it the definitive choice for high-throughput screening, patch-clamp internal solutions, and precision metabolic profiling where ionic background and substrate integrity dictate assay success.

Substituting pre-formed MgATP with ATP disodium salt (Na2ATP) and adding magnesium chloride in situ introduces severe experimental and process risks. In-situ mixing inevitably generates populations of uncomplexed free ATP4- and free Mg2+ due to equilibrium dynamics [1]. Free ATP4- acts as a potent chelator that can strip essential trace metals and allosterically inhibit target enzymes, while excess free Mg2+ can precipitate assay components or alter enzyme kinetics[2]. Furthermore, in electrophysiological applications, the use of Na2ATP introduces millimolar concentrations of sodium ions into the intracellular solution, which artificially shifts the sodium equilibrium potential and confounds ion channel recordings[3]. Procuring the exact MgATP salt eliminates these stoichiometric and ionic variables.

Electrophysiological Baseline Integrity and Sodium Exclusion

In whole-cell patch-clamp recordings, the internal solution requires 2-5 mM of ATP to maintain cellular energy and regulate ATP-sensitive channels (e.g., KATP, TRPM7). Using Na2ATP introduces 4-10 mM of Na+ ions directly into the intracellular space [1]. This uncontrolled sodium load significantly alters the Na+ equilibrium potential and can inadvertently activate Na+-dependent secondary messengers. Utilizing pre-formed MgATP delivers the required 2-5 mM energy substrate while contributing 0 mM of background sodium, preserving the exact ionic baseline required for high-fidelity recordings [2].

Evidence DimensionIntracellular Sodium Load
Target Compound Data0 mM Na+ introduced (at 4 mM MgATP)
Comparator Or Baseline8 mM Na+ introduced (at 4 mM Na2ATP)
Quantified Difference100% reduction in exogenous sodium contamination
Conditions4 mM ATP concentration in patch-clamp internal solution

Procuring MgATP is mandatory for electrophysiology labs to prevent artificial shifts in membrane potential caused by sodium-salt counterions.

Kinase Assay Stoichiometry and Prevention of ATP4- Inhibition

The biological activity of ATP relies on its complexation with magnesium. In-situ mixing of Na2ATP and MgCl2 relies on equilibrium dynamics that leave a fraction of free ATP4- in solution. Free ATP4- is a potent chelator and allosteric inhibitor; for example, it has been shown to inhibit SUR1 binding by over 70% in the absence of precise magnesium coordination [1]. Pre-formed MgATP guarantees an exact 1:1 molar ratio, ensuring that >99% of the ATP is in the biologically active MgATP2- form without requiring a massive excess of free Mg2+ that could otherwise precipitate assay components [2].

Evidence DimensionEnzyme Inhibition via Free ATP4-
Target Compound DataOptimal activation/binding (exact 1:1 MgATP stoichiometry)
Comparator Or Baseline>70% inhibition of SUR1 binding (uncomplexed free ATP4-)
Quantified DifferenceElimination of free ATP4- induced off-target inhibition
ConditionsIn vitro kinase/ATPase binding assays

Eliminates batch-to-batch variability and false negatives in high-throughput kinase screening caused by improper in-situ mixing ratios.

Structural Biology and Co-Crystallization Reproducibility

Co-crystallization of ATP-dependent enzymes requires precise control of ionic strength and ligand concentration. When using Na2ATP, researchers must add a 2- to 5-fold molar excess of MgCl2 to drive the equilibrium toward the MgATP complex [1]. This excess free Mg2+ and the resulting NaCl byproducts alter the ionic strength of the crystallization drop, often inducing non-specific protein precipitation or altering the crystal lattice. Procuring pre-formed MgATP provides a defined, stoichiometric ligand directly to the active site, maintaining a low and controlled ionic background [2].

Evidence DimensionExcess Ionic Background
Target Compound Data0 mM excess Mg2+ / 0 mM NaCl generated
Comparator Or Baseline2-5x excess Mg2+ and 2x NaCl generated (in-situ mixing)
Quantified DifferenceAbsolute reduction in variable ionic byproducts during crystallization
ConditionsProtein co-crystallization hanging-drop assays

Maximizes the success rate of growing diffraction-quality crystals in structure-based drug design pipelines by tightly controlling ionic strength.

Patch-Clamp Electrophysiology Internal Solutions

MgATP is the mandatory energy substrate for intracellular pipette solutions when recording KATP, TRPM7, or other ion channels. By avoiding the sodium load associated with Na2ATP, it ensures that the sodium equilibrium potential remains uncorrupted, allowing for high-fidelity single-channel and whole-cell recordings [1].

High-Throughput Kinase and ATPase Screening

In commercial drug discovery, assay reproducibility is paramount. Procuring pre-formed MgATP eliminates the pipetting errors and equilibrium uncertainties of in-situ mixing, preventing false negatives caused by free ATP4- inhibition or excess free Mg2+ precipitation [2].

Protein Co-Crystallization and Structural Biology

For structure-based drug design, MgATP serves as the ideal stoichiometric ligand for co-crystallizing ATP-dependent enzymes. It prevents the ionic strength fluctuations and non-specific protein precipitation that occur when excess MgCl2 and Na2ATP are mixed in crystallization drops[3].

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

530.9807883 g/mol

Monoisotopic Mass

530.9807883 g/mol

Heavy Atom Count

32

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1476-84-2

Wikipedia

Magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-oxido-phosphoryl] hydrogen phosphate

Dates

Last modified: 08-15-2023

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